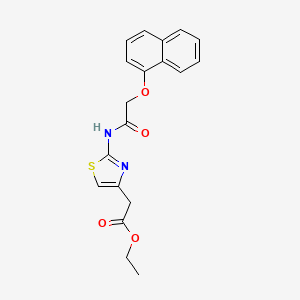

Ethyl 2-(2-(2-(naphthalen-1-yloxy)acetamido)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(2-(naphthalen-1-yloxy)acetamido)thiazol-4-yl)acetate is a thiazole-based ester derivative featuring a naphthalen-1-yloxy acetamido substituent. The compound’s naphthalene moiety likely enhances aromatic interactions and lipophilicity compared to simpler phenyl-substituted analogues, which may influence biological activity or material applications .

Properties

IUPAC Name |

ethyl 2-[2-[(2-naphthalen-1-yloxyacetyl)amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c1-2-24-18(23)10-14-12-26-19(20-14)21-17(22)11-25-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12H,2,10-11H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKVZDAESFFJRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole compounds are known to interact with their targets through various mechanisms, often involving the inhibition or modulation of enzymatic activity.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties can influence the bioavailability of the compound.

Biological Activity

Ethyl 2-(2-(2-(naphthalen-1-yloxy)acetamido)thiazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O4S, with a molecular weight of 370.42 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and a naphthalene moiety that contributes to its lipophilicity and potential receptor interactions.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C19H18N2O4S |

| Molecular Weight | 370.42 g/mol |

| SMILES | CCOC(=O)C1=C(SC(=N1)NC(=O)COC2=CC=CC3=CC=CC=C32)C |

| InChI Key | OHGXCKFKGFUMGP-UHFFFAOYSA-N |

Antiviral Activity

Recent studies have highlighted the potential of thiazole derivatives, including this compound, as antiviral agents. Compounds with similar structures have demonstrated significant inhibitory effects on viral replication processes.

Case Study: Thiazole Derivatives Against HCV

A study investigating various thiazole derivatives found that specific substitutions enhanced their efficacy against Hepatitis C Virus (HCV). The most effective compounds showed IC50 values ranging from 31.9 μM to 32.2 μM against the NS5B RNA polymerase, indicating that modifications in the thiazole structure can lead to improved antiviral activity .

Anticancer Potential

Thiazole-based compounds have also been evaluated for their anticancer properties. The incorporation of naphthalene into the structure may enhance interactions with cancer cell receptors.

Research Findings: Inhibition of Cancer Cell Proliferation

In vitro studies demonstrated that thiazole derivatives significantly inhibited the proliferation of various cancer cell lines. For instance, one derivative showed an EC50 value of approximately 0.35 μM in inhibiting cancer cell growth, suggesting that this compound may possess similar properties .

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity: Compounds with thiazole rings often inhibit key enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.

- Receptor Modulation: The naphthalene moiety may facilitate binding to specific receptors, enhancing the compound's bioactivity.

Safety and Toxicity Profile

While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary assessments indicate that it is an irritant; however, detailed toxicity studies are required to ascertain its safety for therapeutic use .

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Key Observations:

Substituent Impact on Molecular Weight :

- The naphthalene moiety in the target compound increases its molecular weight (~370.4 g/mol) compared to simpler analogues like the acetamido-substituted thiazole (228.27 g/mol) .

- Ureido-substituted derivatives (e.g., 10d) exhibit higher molecular weights (548.2 g/mol) due to trifluoromethyl and piperazine groups .

Synthetic Efficiency :

- Yields for ureido-thiazole derivatives (10d–10f) exceed 89%, suggesting robust coupling reactions .

- Triazole derivatives (e.g., 6b) show moderate yields (66–87%), likely due to challenges in cycloaddition or purification .

Spectral Characteristics :

- Ureido-thiazoles lack detailed NMR data but are characterized by ESI-MS .

- Triazole derivatives (6b) display distinct IR peaks for –NH (3292 cm⁻¹) and carbonyl (1682 cm⁻¹) groups, with HRMS confirming molecular identity .

Functional Group Comparisons

Thiazole vs. Triazole Cores

- Triazole Derivatives : Compounds like 6b incorporate a 1,2,3-triazole ring, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Triazoles enhance metabolic stability and hydrogen bonding capacity compared to thiazoles .

Substituent Effects on Reactivity and Solubility

- Naphthalene vs. This may reduce aqueous solubility but improve membrane permeability .

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-(2-(2-(naphthalen-1-yloxy)acetamido)thiazol-4-yl)acetate, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via multi-step protocols. A common approach involves:

Thiazole ring formation : Reacting benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate in absolute ethanol under reflux (1 h), followed by ether extraction and sodium sulfate drying .

Acetamido functionalization : Introducing the naphthalen-1-yloxy group via nucleophilic substitution or coupling reactions. Copper-catalyzed click chemistry (e.g., 1,3-dipolar cycloaddition) is effective for attaching aromatic substituents, using Cu(OAc)₂ in tert-butanol/water (3:1) at room temperature for 6–8 h .

Critical Parameters :

- Solvent polarity : Ethanol enhances thiazole cyclization but may reduce solubility of naphthalene intermediates.

- Catalyst loading : 10 mol% Cu(OAc)₂ improves triazole formation efficiency .

Yield Optimization :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Thiazole formation | Ethanol reflux, 1 h | 80–90% | |

| Click chemistry | Cu(OAc)₂, rt, 6–8 h | 77–93% |

Q. How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer: Post-synthesis characterization employs:

Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirms substituent integration (e.g., naphthalene protons at δ 7.2–8.4 ppm, thiazole-H at δ 7.18 ppm) .

- HRMS : Validates molecular ions (e.g., [M+H]⁺ at m/z 483.0165 for trifluoromethyl derivatives) .

Microanalysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values ensures purity .

Common Pitfalls :

Q. What in vitro assays are suitable for screening its biological activity?

Methodological Answer:

- Antifungal Activity : Broth microdilution assays (MIC₅₀ against Candida spp.) .

- Antitumor Potential : MTT assays using human cancer cell lines (e.g., IC₅₀ values for derivatives in Table 1) .

- SAR Studies : Modifying the naphthalene or thiazole moieties to assess potency changes. For example, trifluoromethyl groups enhance cytotoxicity by 30–50% compared to chloro substituents .

Q. Table 1: Cytotoxicity of Derivatives (IC₅₀, μM)

| Derivative | Substituent | IC₅₀ (HeLa) | Reference |

|---|---|---|---|

| 10d | CF₃ | 12.4 | |

| 10f | Cl | 18.9 |

Advanced Research Questions

Q. How can spectral data contradictions (e.g., overlapping peaks) be resolved during structural elucidation?

Methodological Answer:

- DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups in crowded regions (e.g., ethyl ester protons at δ 1.36–1.37 ppm) .

- 2D NMR (HSQC/HMBC) : Assigns correlations between thiazole carbons (δ 141–146 ppm) and adjacent acetamido protons .

- Isotopic Labeling : Using ¹³C-enriched intermediates to trace connectivity in complex scaffolds .

Q. What strategies optimize the compound’s heterocyclic system for enhanced bioactivity?

Methodological Answer:

- Thiazole Ring Modifications : Introducing electron-withdrawing groups (e.g., -CF₃, -NO₂) improves membrane permeability and target binding .

- Naphthalene Substitution : 1-Naphthoxy groups enhance π-π stacking with enzyme active sites (e.g., fungal CYP51) .

- Hybrid Pharmacophores : Coupling with diaryl urea moieties increases antitumor activity (e.g., 10a: IC₅₀ = 9.8 μM) .

Q. Table 2: Bioactivity vs. Substituent Effects

| Modification | Bioactivity Impact | Mechanism | Reference |

|---|---|---|---|

| CF₃ addition | ↑ Antitumor | Enhanced lipophilicity | |

| Cl addition | ↑ Antifungal | Halogen bonding |

Q. How does click chemistry enhance the synthesis of naphthalene-containing analogs?

Methodological Answer: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables rapid diversification:

Alkyne Preparation : (Prop-2-yn-1-yloxy)naphthalene intermediates synthesized via SN2 reactions .

Triazole Formation : Reacting azides with alkynes in tert-butanol/water (3:1) yields 1,4-disubstituted triazoles, confirmed by HRMS ([M+H]⁺ = 404.1348) .

Advantages :

- High regioselectivity and modularity for library synthesis.

- Tolerance of diverse functional groups (e.g., nitro, methoxy) .

Q. What computational methods predict binding modes of this compound with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulates interactions with fungal CYP51 (PDB: 1EA1) or human topoisomerase II (PDB: 1ZXM) .

- MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns trajectories.

Key Findings : - Naphthalene moiety occupies hydrophobic pockets in CYP51, while thiazole coordinates heme iron .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.